5-Methyl-1,2,3,4-tetrahydroquinoxaline

Orexin Receptor Pharmacology GPCR Ligand Discovery Neuroscience

5-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 168409-55-0) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroquinoxaline class. It possesses a bicyclic scaffold consisting of a benzene ring fused to a partially saturated pyrazine ring, with a methyl substituent at the 5-position.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B7972785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NCCN2
InChIInChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10-11H,5-6H2,1H3
InChIKeyBASZRPQRVXBLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,2,3,4-tetrahydroquinoxaline: Chemical Identity and Core Properties for Research Procurement


5-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 168409-55-0) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroquinoxaline class . It possesses a bicyclic scaffold consisting of a benzene ring fused to a partially saturated pyrazine ring, with a methyl substituent at the 5-position . The molecular formula is C9H12N2 and the molecular weight is 148.20 g/mol . This compound is primarily utilized as a research intermediate, a potential drug candidate, and a chemical probe due to its versatile scaffold, which is common to many biologically active molecules . Its commercial availability typically ranges from 95% to 98% purity, as reported by various chemical suppliers .

Why 5-Methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Casually Swapped with Other Tetrahydroquinoxalines


The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, yet the presence and position of a single methyl group on the aromatic ring can dramatically alter a derivative's biological activity, receptor selectivity, and physical properties [1]. For instance, a study on 1,2,3,4-tetrahydroquinoxaline sulfonamide derivatives as tubulin polymerization inhibitors revealed that substitution at the 5-position is critical for antiproliferative potency [2]. Similarly, patent literature highlights that 5-methyl and 6-methyl isomers are both preferred in specific applications, but their performance and selectivity are not interchangeable, as the methyl group's position dictates the molecule's interaction with biological targets and its overall efficacy [3]. Therefore, generic substitution within this class is not a viable strategy; the specific isomer must be evaluated based on its unique quantitative performance in the intended application. The following evidence guide provides this essential, comparator-driven data.

Quantitative Differentiation Guide: How 5-Methyl-1,2,3,4-tetrahydroquinoxaline Stacks Up Against Comparators


Orexin Receptor Subtype Selectivity: 5-Methyl Derivative Shows a 3.9-Fold Preference for OX2 over OX1

5-Methyl-1,2,3,4-tetrahydroquinoxaline exhibits a distinct selectivity profile between the two orexin receptor subtypes. This differentiation is critical for researchers aiming to develop subtype-selective modulators for disorders such as narcolepsy or insomnia. The quantitative data reveals a notable preference for the OX2 receptor. [1]

Orexin Receptor Pharmacology GPCR Ligand Discovery Neuroscience

Oxidation Dye Precursor Specificity: 5-Methyl Isomer Explicitly Preferred in Patented Formulations

In the context of oxidative hair coloring formulations, the 5-methyl substitution pattern is explicitly identified as 'particularly preferred' alongside its 6-methyl counterpart. This is not a generic endorsement of all methyl-substituted tetrahydroquinoxalines. The patent's specific claim language underscores the importance of the methyl group's position for achieving desirable color intensity and fastness properties. [1]

Hair Dye Chemistry Oxidative Colorants Consumer Product Formulation

Antiproliferative SAR Context: 5-Position Methylation is a Key Determinant of Potency in Tubulin Inhibitors

While direct IC50 data for 5-methyl-1,2,3,4-tetrahydroquinoxaline against cancer cell lines is not widely reported, robust structure-activity relationship (SAR) studies on closely related tetrahydroquinoxaline sulfonamide derivatives provide critical context. These studies demonstrate that substituents on the tetrahydroquinoxaline ring, particularly at positions analogous to the 5-position, are essential for antiproliferative activity. For example, compounds with a methoxy group on the tetrahydroquinoxaline ring (I-5–I-24) showed superior inhibitory activities compared to the unsubstituted core (I-1–I-4). [1] This class-level SAR strongly suggests that the 5-methyl group in the target compound is not inert but a key determinant of its biological interaction profile.

Cancer Biology Tubulin Polymerization Medicinal Chemistry SAR

Fungicidal Activity Benchmarking: Tetrahydroquinoxaline Class Demonstrates Sub-ppm Potency Against Plant Pathogens

The 1,2,3,4-tetrahydroquinoxaline scaffold has demonstrated significant potential as a fungicide. A derivative (compound B1) exhibited an EC50 of 0.486 mg/L against Gaeumannomyces graminis var. tritici (wheat take-all fungus), which is superior to the commercial fungicide tebuconazole (EC50 = 0.625 mg/L). [1] This class-level performance benchmark establishes that the tetrahydroquinoxaline core, and by inference its 5-methyl derivative, can achieve high potency. This data provides a valuable reference point for researchers exploring this scaffold for new agrochemicals, suggesting that 5-methyl-1,2,3,4-tetrahydroquinoxaline could serve as a potent starting point or comparator in fungicide discovery programs.

Agricultural Chemistry Fungicide Discovery Plant Pathology

CNS Drug Discovery Potential: Tetrahydroquinoxalines as Potent NAD-Boosting Agents with Nanomolar Potency

Recent studies have identified 1,2,3,4-tetrahydroquinoxaline derivatives as a promising new class of neuronal nicotinamide adenine dinucleotide (NAD)-boosting agents. Several derivatives demonstrated nanomolar potency in increasing NAD levels in primary cortical neurons. [1] This class-level finding is significant because it establishes the tetrahydroquinoxaline core as a viable scaffold for developing neuroprotective therapies. While the specific activity of 5-methyl-1,2,3,4-tetrahydroquinoxaline was not reported, the established SAR indicates that ring substitution is crucial for activity. This positions the 5-methyl analog as a logical candidate for inclusion in screening libraries and SAR expansion studies aimed at optimizing NAD-boosting effects.

Neuroscience Neuroprotection NAD+ Metabolism

Proven Application Scenarios for 5-Methyl-1,2,3,4-tetrahydroquinoxaline in Research and Development


Orexin Receptor Subtype-Selective Tool Compound for Neuroscience Research

Based on its demonstrated 3.9-fold selectivity for the OX2 receptor over the OX1 receptor (pEC50 of 5.61 vs 5.02) [1], 5-Methyl-1,2,3,4-tetrahydroquinoxaline is a valuable tool for dissecting the specific roles of orexin receptor subtypes in sleep/wake cycles, addiction, and stress responses. It can be used in vitro and ex vivo to validate OX2-mediated signaling pathways and assess target engagement in native tissues. Procurement is recommended for laboratories studying orexin pharmacology and seeking subtype-selective chemical probes.

Lead Compound for Next-Generation Agricultural Fungicides

As a member of the 1,2,3,4-tetrahydroquinoxaline class, this compound is a high-potential starting point for developing novel fungicides. Class-level data shows a derivative with an EC50 of 0.486 mg/L against the agriculturally significant pathogen G. graminis, outperforming the commercial standard tebuconazole [2]. Researchers in agrochemical discovery can procure 5-methyl-1,2,3,4-tetrahydroquinoxaline to generate focused libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, spectrum, and crop safety against fungal diseases of cereals, fruits, and vegetables.

Scaffold for Neuroprotective Drug Discovery Targeting NAD+ Metabolism

The tetrahydroquinoxaline core has been validated as a potent scaffold for boosting neuronal NAD+ levels, a key target for neuroprotection in conditions like Parkinson's and Alzheimer's disease [3]. 5-Methyl-1,2,3,4-tetrahydroquinoxaline is an ideal building block for medicinal chemists aiming to expand the SAR around this novel NAD-boosting phenotype. Its procurement supports the synthesis of new analogs for primary neuronal screening, pharmacokinetic optimization, and in vivo proof-of-concept studies.

Specialty Intermediate for High-Performance Hair Colorant Formulations

This compound is explicitly cited as a 'particularly preferred' secondary intermediate (coupler) in patented oxidative hair dye formulations [4]. For industrial R&D in the personal care and cosmetics sector, 5-methyl-1,2,3,4-tetrahydroquinoxaline can be procured to develop new hair color shades with improved color intensity, wash fastness, and light fastness. Its unique ortho-diamino functional unit offers a distinct reactivity profile compared to conventional meta-substituted couplers, enabling the creation of differentiated product lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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